6-(3,4-dichlorophenoxy)-3-Pyridinemethanol
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Overview
Description
6-(3,4-Dichlorophenoxy)-3-Pyridinemethanol is an organic compound that features a pyridine ring substituted with a 3,4-dichlorophenoxy group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dichlorophenoxy)-3-Pyridinemethanol typically involves the reaction of 3,4-dichlorophenol with a pyridine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where 3,4-dichlorophenol reacts with 3-pyridinemethanol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenoxy)-3-Pyridinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically employed.
Major Products
Oxidation: Formation of 6-(3,4-dichlorophenoxy)-3-pyridinecarboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(3,4-Dichlorophenoxy)-3-Pyridinemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a bioregulator.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(3,4-dichlorophenoxy)-3-Pyridinemethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenoxy) triethylamine: Another compound with a dichlorophenoxy group, known for its regulatory effects on plant growth.
3-(3,4-Dichlorophenoxy)benzaldehyde: A related compound used in various chemical applications.
Uniqueness
6-(3,4-Dichlorophenoxy)-3-Pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a dichlorophenoxy group with a hydroxymethyl group on a pyridine ring makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
1160430-77-2 |
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Molecular Formula |
C12H9Cl2NO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
[6-(3,4-dichlorophenoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9Cl2NO2/c13-10-3-2-9(5-11(10)14)17-12-4-1-8(7-16)6-15-12/h1-6,16H,7H2 |
InChI Key |
LTWCULKINBDSRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=C2)CO)Cl)Cl |
Origin of Product |
United States |
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